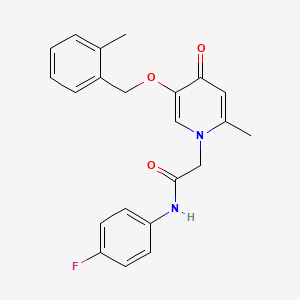

N-(4-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

N-(4-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a pyridinone core substituted with a 2-methylbenzyloxy group at position 5 and a 4-fluorophenylacetamide moiety. Its design aligns with trends in optimizing pharmacokinetic properties (e.g., lipophilicity, metabolic stability) through fluorination and heterocyclic substitutions .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3/c1-15-5-3-4-6-17(15)14-28-21-12-25(16(2)11-20(21)26)13-22(27)24-19-9-7-18(23)8-10-19/h3-12H,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOWTCQWMHEVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

Attachment of the Acetamide Moiety: The acetamide group can be attached through an acylation reaction, where an acyl chloride reacts with an amine to form the amide bond.

Final Coupling: The final step involves coupling the pyridinone intermediate with the fluorophenyl and acetamide groups under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted analogs.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its therapeutic potential, including its use as a drug candidate for various diseases.

Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)

- Structure-Activity Relationship (SAR): Flufenacet, a herbicide, shares the N-(4-fluorophenyl)acetamide backbone with the target compound but incorporates a trifluoromethyl-substituted thiadiazole ring instead of a pyridinone. The thiadiazole moiety enhances its herbicidal activity by inhibiting very-long-chain fatty acid (VLCFA) elongation in plants .

- Key Differences: The trifluoromethyl group in flufenacet increases electrophilicity, enhancing binding to plant enzymes. The pyridinone in the target compound may confer distinct hydrogen-bonding or π-π stacking interactions in biological targets.

Goxalapladib (CAS-412950-27-7)

- SAR Insights:

Goxalapladib, an atherosclerosis drug candidate, shares the acetamide linkage and fluorinated aromatic groups but integrates a 1,8-naphthyridine core and a trifluoromethyl biphenyl substituent. These features enhance its selectivity for lipoprotein-associated phospholipase A₂ (Lp-PLA₂), a target in cardiovascular disease . - Contrast with Target Compound: The naphthyridine scaffold in goxalapladib likely improves solubility and target affinity compared to the pyridinone in the target compound. The trifluoromethyl biphenyl group in goxalapladib contributes to hydrophobic interactions with enzyme pockets.

| Parameter | Target Compound | Goxalapladib |

|---|---|---|

| Molecular Formula | C₂₂H₂₁FN₂O₃ (inferred) | C₄₀H₃₉F₅N₄O₃ |

| Core Structure | Pyridinone | 1,8-Naphthyridine |

| Therapeutic Area | Not reported | Atherosclerosis |

Kinase-Inhibitor Analogues (e.g., 883986-34-3)

- Structural Parallels: The compound 2-(4-((6,7-Dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide (CAS 883986-34-3) shares the acetamide linkage and aromatic/heterocyclic substituents.

- Divergences: The quinazoline and pyrazole groups in 883986-34-3 enable ATP-competitive binding, whereas the pyridinone in the target compound may engage in alternative binding modes.

Biological Activity

N-(4-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Fluorophenyl Group : Contributes to the lipophilicity and bioactivity.

- Pyridine Derivative : Known for various biological activities, including antimicrobial and anticancer properties.

- Acetamide Functionality : Often associated with analgesic and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as fluorine, enhances this activity by increasing the compound's ability to penetrate bacterial membranes.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Pyridine | 10 | Bactericidal |

| Compound B | Fluorophenyl-Pyridine | 5 | Bacteriostatic |

| N-(4-fluorophenyl)-2-(...) | - | TBD | TBD |

Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study assessing the effects of pyridine derivatives on cancer cells, it was found that:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM for a related compound

- Mechanism : Apoptosis induction through mitochondrial pathway activation.

Research Findings

Recent literature highlights the significance of structure-activity relationships (SAR) in understanding the biological efficacy of such compounds. For instance, modifications to the phenyl or pyridine components can drastically alter potency and selectivity.

Structure-Activity Relationship (SAR)

- Fluorine Substitution : Enhances lipophilicity and biological activity.

- Alkyl Chain Variation : Alters metabolic stability and solubility.

- Pyridine Ring Modifications : Influence interaction with biological targets.

Q & A

Q. Key Optimization Factors :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Catalysts : Palladium-based catalysts improve coupling efficiency .

- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating to avoid side products .

Basic: How can spectroscopic techniques (NMR, MS) confirm structural integrity?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- Pyridinone ring protons : Look for deshielded signals at δ 6.5–7.5 ppm for aromatic protons and δ 2.1–2.5 ppm for methyl groups .

- Acetamide backbone : A singlet at δ 2.0–2.3 ppm for the methylene group and δ 8.0–8.5 ppm for the amide NH .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₂₃H₂₁FN₂O₄) .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer :

Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

- Purity of starting materials : Impurities in 2-methylbenzyl bromide can hinder substitution .

- Catalyst loading : Overuse of Pd/C in coupling steps increases side reactions .

- Work-up protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) reduces isolated yields .

Q. Validation Strategy :

- Replicate reactions with controlled variables (solvent, catalyst batch).

- Use HPLC to quantify intermediate purity before proceeding to the next step .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer :

SAR Design :

Modify substituents :

- Replace the 4-fluorophenyl group with 4-chloro or 4-methoxy analogs to assess electronic effects .

- Vary the methylbenzyloxy group’s position (ortho vs. para) to study steric impact .

Biological assays :

- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Compare IC₅₀ values to correlate substituent effects with potency .

Q. Methodological Answer :

- HPLC :

- Parameters : C18 column, gradient elution (ACN/H₂O), UV detection at 254 nm.

- Advantage : Detects low-level impurities (<0.1%) .

- ¹H NMR :

- Limitation : Insensitive to impurities <5% but confirms structural homogeneity .

Best Practice : Combine HPLC (quantitative) with NMR (qualitative) for robust purity assessment .

Advanced: How can computational modeling predict this compound’s reactivity or binding modes?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Focus on hydrogen bonding with the pyridinone oxygen and hydrophobic interactions with the fluorophenyl group .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction optimization .

Basic: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

- Temperature : Degrades by 15% at 40°C over 30 days (vs. <5% at 4°C). Monitor via HPLC .

- pH Sensitivity : Unstable in acidic conditions (pH <3), leading to hydrolysis of the acetamide group. Store in neutral buffers .

Advanced: How can researchers address conflicting bioactivity data across studies?

Methodological Answer :

Contradictions (e.g., anti-inflammatory vs. no activity) may stem from:

- Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1) .

- Compound aggregation : Use dynamic light scattering (DLS) to rule out false positives due to aggregates .

Resolution : Standardize assay protocols (e.g., ATP levels, incubation time) and include control compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.